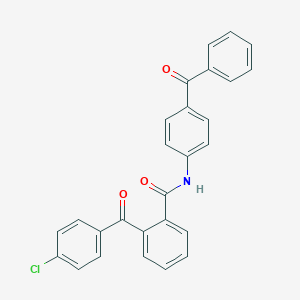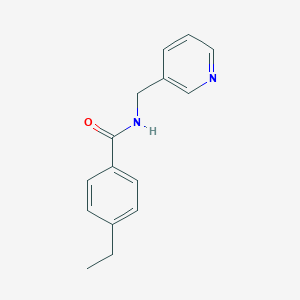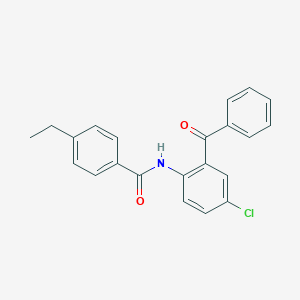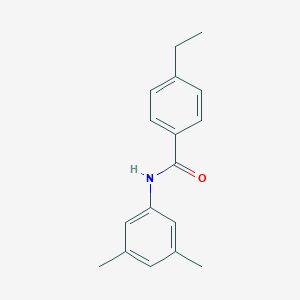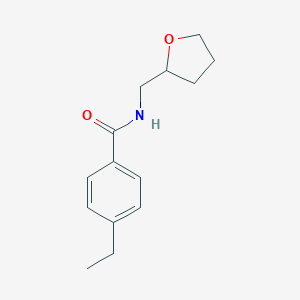
N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide, also known as ML-9, is a small molecule inhibitor that has been extensively studied in scientific research. ML-9 is a potent inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility. ML-9 has been shown to have a wide range of applications in both basic and applied research, including studies of cell signaling, cytoskeletal dynamics, and cardiovascular physiology.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide involves the inhibition of MLCK, which phosphorylates myosin light chain and regulates smooth muscle contraction and cell motility. N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide binds to the ATP-binding site of MLCK and prevents the enzyme from phosphorylating its substrate. This results in decreased smooth muscle contraction and cell motility.
Biochemical and Physiological Effects
N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of smooth muscle contraction, decreased cell motility, and inhibition of cell proliferation. N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide has also been shown to affect calcium signaling and cytoskeletal dynamics in cells.
Advantages and Limitations for Lab Experiments
N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide is also highly specific for MLCK, making it a useful tool for studying the role of MLCK in cell signaling and physiology. However, N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide has some limitations, including its potential off-target effects on other kinases and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide. One area of interest is the development of more potent and specific MLCK inhibitors with fewer off-target effects. Another area of interest is the use of N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide as a tool for studying the role of MLCK in cardiovascular physiology and disease. Additionally, N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide may have potential therapeutic applications in diseases such as cancer and hypertension, where MLCK plays a role in cell proliferation and vascular tone regulation.
Synthesis Methods
N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used method involves the reaction of 2-iodobenzamide with 4-hydroxy-2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction produces N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide in high yields and purity.
Scientific Research Applications
N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide has been extensively studied in scientific research, particularly in the fields of cell signaling and cytoskeletal dynamics. N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide has been shown to inhibit MLCK activity in vitro and in vivo, leading to decreased smooth muscle contraction and cell motility. N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide has also been shown to inhibit the activity of other kinases, including protein kinase C and Rho-associated protein kinase (ROCK).
properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H12INO2/c1-9-8-10(17)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8,17H,1H3,(H,16,18) |
InChI Key |
KXUYVMJFGKEUDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




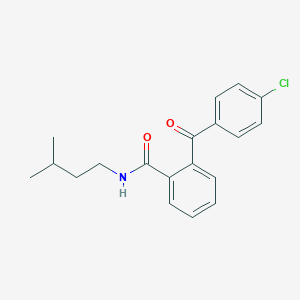

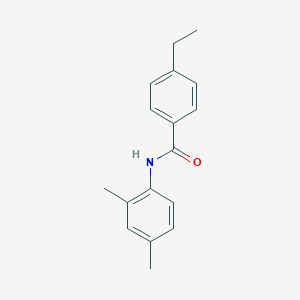
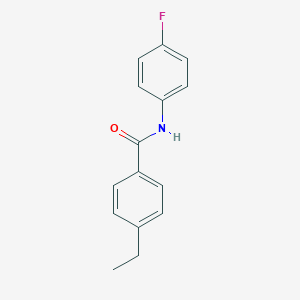
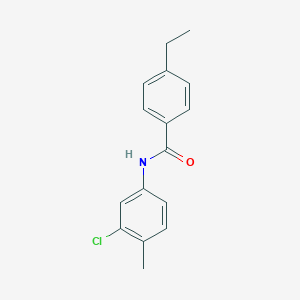
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
